Cas no 54707-83-4 (1H-Imidazole,4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (1:1))
54707-83-4 structure
Product Name:1H-Imidazole,4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (1:1)
Numero CAS:54707-83-4
MF:C13H19ClN2
MW:238.756362199783
CID:374735
PubChem ID:3016907
Update Time:2025-04-19
1H-Imidazole,4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Imidazole,4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (1:1)
- 2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole,hydrochloride
- 4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole monohydrochloride
- 2-(2,4,6-trimethylbenzyl)-4,5-dihydro-1H-imidazole hydrochloride
- 4,5-Dihydro-2-((2,4,6-trimethylphenyl)methyl)-1H-imidazole monohydrochloride
- Lerimazoline hydrochloride
- PG85ABA8RC
- UNII-PG85ABA8RC
- DTXSID60203171
- NS00059275
- 2-(2,4,6-Trimethyl-benzyl)-2-imidazolin-hydrochlorid
- TRIMAZOLINE HYDROCHLORIDE
- 1H-IMIDAZOLE, 4,5-DIHYDRO-2-((2,4,6-TRIMETHYLPHENYL)METHYL)-, HYDROCHLORIDE (1:1)
- AKOS025296151
- 54707-83-4
- 2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride
- EINECS 259-298-8
- LERIMAZOLINE HYDROCHLORIDE [WHO-DD]
- SCHEMBL7969470
-
- Inchi: 1S/C13H18N2.ClH/c1-9-6-10(2)12(11(3)7-9)8-13-14-4-5-15-13;/h6-7H,4-5,8H2,1-3H3,(H,14,15);1H
- Chiave InChI: PPDOMMDYAGCCGF-UHFFFAOYSA-N
- Sorrisi: Cl.N1CCN=C1CC1C(C)=CC(C)=CC=1C
Proprietà calcolate
- Massa esatta: 238.12387
- Massa monoisotopica: 238.124
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 235
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 24.4Ų
Proprietà sperimentali
- Punto di ebollizione: 382.3°C at 760 mmHg
- Punto di infiammabilità: 185°C
- PSA: 24.39
1H-Imidazole,4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (1:1) Letteratura correlata
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
54707-83-4 (1H-Imidazole,4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (1:1)) Prodotti correlati
- 59-98-3(Tolazoline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso